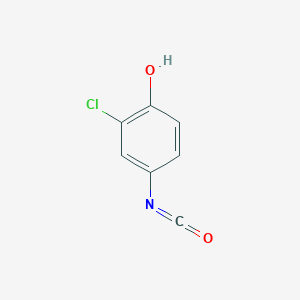

2-Chloro-4-isocyanatophenol

説明

2-Chloro-4-isocyanatophenol (CAS: 54840-07-2) is an aromatic compound featuring a phenol backbone substituted with a chlorine atom at position 2 and an isocyanate group (-NCO) at position 4. Its molecular formula is C₇H₄ClNO₂, with a molecular weight of 185.5 g/mol (calculated based on substituent contributions: C₇H₄ClNO₂ = 12×7 + 1×4 + 35.45 + 14 + 16×2). The compound’s structure combines the electron-withdrawing effects of chlorine with the high reactivity of the isocyanate group, making it a versatile intermediate in organic synthesis, particularly in polymer chemistry and agrochemical production .

特性

分子式 |

C7H4ClNO2 |

|---|---|

分子量 |

169.56 g/mol |

IUPAC名 |

2-chloro-4-isocyanatophenol |

InChI |

InChI=1S/C7H4ClNO2/c8-6-3-5(9-4-10)1-2-7(6)11/h1-3,11H |

InChIキー |

FKBODYLDYUWOMM-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1N=C=O)Cl)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Aromatic isocyanates and their derivatives exhibit distinct properties depending on substituent positions, functional groups, and electronic effects. Below is a detailed comparison of 2-Chloro-4-isocyanatophenol with structurally related compounds:

Structural Isomers and Positional Effects

Functional Group Variations

Research Findings and Data Analysis

Stability and Hazards

- Moisture Sensitivity: All aromatic isocyanates hydrolyze in the presence of water, releasing CO₂ and amines. Chlorinated derivatives like 2-Chloro-4-isocyanatophenol exhibit slower hydrolysis due to electron withdrawal, but still require anhydrous storage .

- Toxicity: Chlorinated isocyanates are respiratory sensitizers. 2-Chloro-4-isocyanatophenol’s hazards align with GHS Category 1B (acute toxicity) and Category 2 (skin corrosion) .

Spectroscopic and Crystallographic Data

- IR Spectroscopy : The NCO group shows a characteristic stretch at ~2270 cm⁻¹; chlorine substitution shifts this peak slightly due to electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。